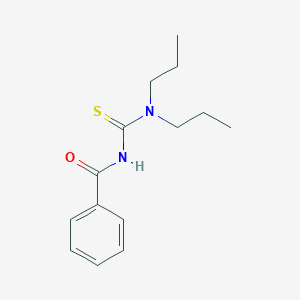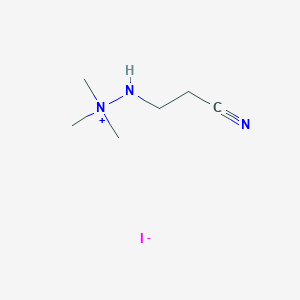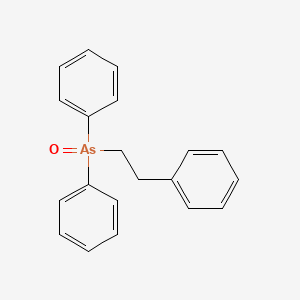
hexyl 3-(4-iodophenyl)propyl carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexyl 3-(4-iodophenyl)propyl carbonate is an organic compound characterized by the presence of a hexyl group, a 4-iodophenyl group, and a propyl carbonate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of hexyl 3-(4-iodophenyl)propyl carbonate can be achieved through several synthetic routes. One common method involves the reaction of 4-iodophenylpropyl alcohol with hexyl chloroformate in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the base facilitating the formation of the carbonate ester linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Hexyl 3-(4-iodophenyl)propyl carbonate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the 4-iodophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The carbonate ester linkage can be hydrolyzed in the presence of acids or bases, leading to the formation of 4-iodophenylpropyl alcohol and hexyl alcohol.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the phenyl ring and the carbonate ester moiety.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or thiourea can be used for nucleophilic substitution reactions.
Hydrolysis: Acidic or basic hydrolysis can be carried out using hydrochloric acid or sodium hydroxide, respectively.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
Substitution Reactions: Products include substituted phenylpropyl derivatives.
Hydrolysis: Products are 4-iodophenylpropyl alcohol and hexyl alcohol.
Oxidation and Reduction: Products vary depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Hexyl 3-(4-iodophenyl)propyl carbonate has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It finds applications in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of hexyl 3-(4-iodophenyl)propyl carbonate involves its interaction with specific molecular targets and pathways. For instance, the iodine atom in the phenyl ring can participate in halogen bonding, influencing the compound’s reactivity and interactions with biological molecules. The carbonate ester linkage can undergo hydrolysis, releasing active intermediates that exert biological effects.
Vergleich Mit ähnlichen Verbindungen
Hexyl 3-(4-iodophenyl)propyl carbonate can be compared with other similar compounds, such as:
Hexyl 3-(4-bromophenyl)propyl carbonate: Similar structure but with a bromine atom instead of iodine.
Hexyl 3-(4-chlorophenyl)propyl carbonate: Contains a chlorine atom in place of iodine.
Hexyl 3-(4-fluorophenyl)propyl carbonate: Features a fluorine atom instead of iodine.
Uniqueness
The presence of the iodine atom in this compound imparts unique reactivity and properties compared to its bromine, chlorine, and fluorine analogs. Iodine’s larger atomic size and polarizability can influence the compound’s interactions and reactivity in various chemical and biological contexts.
Eigenschaften
CAS-Nummer |
60075-80-1 |
|---|---|
Molekularformel |
C16H23IO3 |
Molekulargewicht |
390.26 g/mol |
IUPAC-Name |
hexyl 3-(4-iodophenyl)propyl carbonate |
InChI |
InChI=1S/C16H23IO3/c1-2-3-4-5-12-19-16(18)20-13-6-7-14-8-10-15(17)11-9-14/h8-11H,2-7,12-13H2,1H3 |
InChI-Schlüssel |
KQOKRJDDYJLNCW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCOC(=O)OCCCC1=CC=C(C=C1)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-Nitro-3-[(prop-2-en-1-yl)selanyl]benzene](/img/structure/B14600687.png)





![1-Nitro-3-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]benzene](/img/structure/B14600731.png)
![1-[2-(3,4-Dimethylphenyl)hexyl]-1H-imidazole](/img/structure/B14600732.png)


![Trimethyl[(6-methylhepta-1,5-dien-2-YL)oxy]silane](/img/structure/B14600743.png)
